N-Isopropylphthalimide
Description
N-Isopropylphthalimide (CAS 304-17-6) is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Structurally, it consists of a phthalimide core (a fused benzene and imide ring) substituted with an isopropyl group (–CH(CH₃)₂) at the nitrogen position (Fig. 1). It appears as a white crystalline solid with a melting point of 82–84°C and a boiling point of 273°C .
Properties
IUPAC Name |
2-propan-2-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(2)12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDXHDOGVIETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044644 | |
| Record name | N-Isopropylphthalimide | |
| Source | EPA DSSTox | |
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Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
304-17-6 | |
| Record name | N-Isopropylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropylphthalimide | |
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| Record name | N-Isopropylphthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropylphthalimide | |
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| Record name | N-isopropylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOPROPYLPHTHALIMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1MM83329 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
N-Isopropylphthalimide can be synthesized through a nucleophilic addition reaction between phthalimide and propylene. The reaction is catalyzed by a catalyst, and the molar ratio of phthalimide to propylene is typically 1:1 to 1:10. The reaction temperature ranges from 50°C to 200°C, and the reaction time varies from 1 to 30 hours . This method is advantageous due to its mild reaction conditions, high conversion rate, and low production cost .
Chemical Reactions Analysis
N-Isopropylphthalimide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides under basic conditions.
Scientific Research Applications
Organic Synthesis
N-Isopropylphthalimide has been extensively utilized in organic synthesis, particularly as a precursor or intermediate in the formation of various compounds:
- C-H Bond Functionalization : The compound serves as a directing group in ruthenium-catalyzed C-H bond functionalization reactions. This approach allows for selective modifications of aromatic compounds, enhancing the efficiency and specificity of synthetic pathways .
- Synthesis of Isoindole Derivatives : Research indicates that this compound can be transformed into isoindole derivatives through cyclization processes, which are valuable in pharmaceutical chemistry .
Material Science
In material science, this compound is employed in the development of advanced materials:
- Polymer Chemistry : It acts as a building block for the synthesis of polyimides and other polymers, which are known for their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their performance in high-temperature applications .
- Nanocomposites : The compound has been explored as a modifier in nanocomposites to improve their mechanical and thermal properties, making it suitable for applications in aerospace and automotive industries .
Biological Applications
This compound has shown potential in biological research:
- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit antioxidant activity, which could be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases .
- Drug Delivery Systems : Its role as a surfactant in microemulsion formulations has been investigated for enhancing the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .
Case Study: C-H Bond Functionalization
In a study focused on ruthenium-catalyzed C-H bond hydroxylation using cyclic imides including this compound, researchers optimized reaction conditions to achieve high selectivity and yield. The findings indicated that the steric properties of this compound significantly influenced the regioselectivity of the reaction, paving the way for more efficient synthetic methodologies .
Case Study: Polymer Synthesis
A research project demonstrated the synthesis of poly(this compound) through step-growth polymerization techniques. The resulting polymer exhibited excellent thermal stability and mechanical strength, making it suitable for high-performance applications such as electrical insulation materials .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | C-H bond functionalization | High selectivity and efficiency |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Biological Research | Antioxidant properties | Potential therapeutic applications |
| Drug Delivery Systems | Microemulsion formulations | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-Isopropylphthalimide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structure : Features a phthalimide core with a chlorine atom at the 3-position and a phenyl group (–C₆H₅) on the nitrogen (Fig. 2) .
Properties :
- Molecular Formula: C₁₄H₈ClNO₂.
- Applications: A monomer for synthesizing polyimides and dianhydrides, which are critical in high-performance polymers . Comparison:
- Reactivity : The electron-withdrawing chlorine and bulky phenyl group reduce nucleophilic substitution reactivity compared to N-isopropylphthalimide.
- Thermal Stability : Higher due to aromatic substituents, making it suitable for polymer applications .
N-Cyclopropylphthalimide
Structure : Contains a cyclopropyl group (–C₃H₅) on the nitrogen .
Properties :
- Molecular Formula: C₁₁H₉NO₂.
- Reactivity : Demonstrates selectivity in photodecarboxylative benzylation reactions (68% yield) under UV irradiation, unlike this compound (66% yield) .
Comparison : - Steric Effects : The cyclopropyl group’s strained ring enhances reactivity in photochemical reactions compared to the isopropyl group .
- Applications: Primarily used in photochemical synthesis of isoindolinones, a scaffold in medicinal chemistry .
N-Butylphthalimide
Structure : Substituted with a butyl group (–C₄H₉) on the nitrogen .
Properties :
- Molecular Formula: C₁₂H₁₃NO₂.
- Applications : Mixed with this compound to create the BIP dyeing carrier , which improves polyester dyeing efficiency at 100°C .
Comparison : - Solubility : Higher hydrophobicity due to the longer alkyl chain, enhancing compatibility with polyester fibers.
- Performance : The BIP mixture achieves higher K/S values (color strength) and wash-fastness than individual components .
Comparative Analysis Table
Biological Activity
N-Isopropylphthalimide (N-IPPh) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity associated with N-IPPh, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from phthalimide, characterized by the molecular formula . The synthesis typically involves a nucleophilic addition reaction between phthalimide and propylene, catalyzed by organic bases such as pyridine or triethylamine. The reaction conditions include temperatures ranging from 50 to 200 °C over a period of 1 to 30 hours, yielding high conversion rates and purity levels exceeding 98% .
Antimicrobial Properties
N-IPPh has demonstrated notable antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, research indicates that N-IPPh can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies reveal that N-IPPh induces apoptosis in hepatocellular carcinoma (HCC) cells through mechanisms involving cell cycle arrest and modulation of autophagy pathways. Specifically, it has been shown to disrupt lysosomal function, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Research :
- In a recent investigation, N-IPPh was tested on HCC cell lines. The findings revealed that treatment with N-IPPh significantly reduced cell viability by approximately 70% at concentrations above 100 µM after 48 hours of exposure. The study highlighted its potential as a therapeutic candidate for liver cancer treatment .
The biological activities of N-IPPh can be attributed to several mechanisms:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity.
- Induction of Apoptosis : In cancer cells, N-IPPh triggers apoptotic pathways through ROS generation and lysosomal dysfunction.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Safety and Toxicity
While N-IPPh exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that at lower concentrations, N-IPPh shows minimal cytotoxicity towards normal human cells. However, further investigations are warranted to fully understand its safety profile and potential side effects in long-term exposure scenarios .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for producing N-Isopropylphthalimide with high purity?
- Methodological Answer : The synthesis of this compound typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. Key steps include:
- Reflux in aprotic solvents (e.g., toluene or dichloromethane) to facilitate imide formation.
- Purification via recrystallization using ethanol or acetone to achieve >95% purity .
- Monitoring reaction progress by thin-layer chromatography (TLC) or HPLC to ensure completion .
- Critical Parameters : Adjusting molar ratios (e.g., 1:1.2 phthalic anhydride to isopropylamine) and reaction time (6-12 hours) can optimize yield. Impurities such as unreacted amine should be removed via acid-base extraction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- 1H/13C NMR : Confirm structural integrity by identifying peaks corresponding to the isopropyl group (δ ~1.2 ppm for CH3) and aromatic protons (δ ~7.5-8.0 ppm) .
- FT-IR : Detect characteristic imide carbonyl stretches (~1700-1750 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
- HPLC-MS : Assess purity and molecular ion confirmation (m/z 189.21 for [M+H]+) .
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Methodological Answer : Use a factorial experimental design to test variables:
- Temperature : 80-120°C (higher temperatures may accelerate side reactions).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction neutralization.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) for rate enhancement .
Advanced Research Questions
Q. How should discrepancies in reported kinetic parameters for this compound’s electrochemical behavior be resolved?
- Methodological Answer : Conflicting kinetic data (e.g., diffusion coefficients or electron transfer rates) may arise from:
- Electrode surface variations : Use ultramicrodisk electrodes to minimize edge effects and ensure reproducibility .
- Electrolyte composition : Compare results across different supporting electrolytes (e.g., KCl vs. NaClO4) to isolate ion-specific effects .
- Validation : Cross-reference cyclic voltammetry data with computational simulations (e.g., DigiElch software) to reconcile experimental and theoretical values .
Q. What computational approaches are suitable for modeling the electrochemical behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate redox potentials and frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in electrolyte solutions .
- Validation : Benchmark computational results against experimental cyclic voltammetry data from studies like Wang et al. (2000) .
Q. How can researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Photostability : Use UV-Vis spectroscopy to assess decomposition under UV light (λ = 254 nm) .
- Mechanistic Insights : Identify degradation products (e.g., phthalic acid derivatives) using LC-MS and propose degradation pathways .
Literature and Data Analysis
Q. What strategies are recommended for conducting a comprehensive literature review on this compound?
- Methodological Answer :
- Database Utilization : Search SciFinder for synthetic protocols, patents, and physicochemical data; use Web of Science to track citation networks and identify key studies .
- Keyword Optimization : Combine terms like “this compound kinetics,” “phthalimide derivatives electrochemistry,” and “synthesis optimization” .
- Critical Appraisal : Prioritize peer-reviewed journals (e.g., Bulletin of Electrochemistry) over non-academic sources and validate findings against experimental reproducibility criteria .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 189.21 g/mol | HPLC-MS | |
| Electrochemical Rate Constant | 1.2 × 10⁻³ cm/s | Cyclic Voltammetry | |
| Melting Point | 120-122°C | Differential Scanning Calorimetry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
